

# Spectroscopic Profile of Hydroxymethyl-methaqualone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hydroxymethyl-methaqualone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Hydroxymethyl-methaqualone**, a significant metabolite of the quinazolinone sedative-hypnotic drug, methaqualone. The information is curated for professionals in drug research, development, and forensic analysis, offering a centralized resource for the characterization of this compound.

## Chemical and Spectroscopic Data Summary

**Hydroxymethyl-methaqualone**, also known by its IUPAC name 2-(Hydroxymethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone, is a product of the metabolic oxidation of methaqualone.<sup>[1]</sup> Its chemical formula is  $C_{16}H_{14}N_2O_2$ , with a molecular weight of 266.29 g/mol.<sup>[2][3]</sup>

## Table 1: Mass Spectrometry Data for Hydroxymethyl-methaqualone

Parameter	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	266.29 g/mol	[2][3]
Exact Mass	266.105528 g/mol	[4]
Key Mass Fragments (m/z)	Intense molecular ion at m/e 266.[1]	[1]

Note: Detailed fragmentation patterns can be found in specialized mass spectrometry databases.

## Table 2: Predicted/Typical NMR Spectroscopic Data for Hydroxymethyl-methaqualone

Due to the limited availability of published experimental NMR data specifically for **Hydroxymethyl-methaqualone**, this table presents predicted chemical shifts ( $\delta$ ) based on its chemical structure and known values for similar quinazolinone derivatives.

<sup>1</sup> H NMR	Predicted $\delta$ (ppm)	Multiplicity	Assignment
Aromatic Protons (Quinazolinone & Phenyl)	7.0 - 8.5	Multiplets	CH groups on the aromatic rings
Methylene Protons	~4.5 - 5.0	Singlet	-CH <sub>2</sub> -OH
Methyl Protons	~2.2 - 2.5	Singlet	-CH <sub>3</sub> on the tolyl group
Hydroxyl Proton	Variable	Broad Singlet	-OH

<sup>13</sup> C NMR	Predicted $\delta$ (ppm)	Assignment
Carbonyl Carbon	~160 - 165	C=O of the quinazolinone ring
Aromatic/Heteroaromatic Carbons	~115 - 150	Carbons of the quinazolinone and phenyl rings
Methylene Carbon	~60 - 65	-CH <sub>2</sub> -OH
Methyl Carbon	~15 - 20	-CH <sub>3</sub> on the tolyl group

### Table 3: Typical Infrared (IR) Absorption Bands for Hydroxymethyl-methaqualone

The following are characteristic IR absorption frequencies expected for the functional groups present in **Hydroxymethyl-methaqualone**.

Functional Group	Typical Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
O-H (Alcohol)	3200 - 3600 (broad)	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aliphatic)	2850 - 3000	Stretching
C=O (Amide)	1650 - 1690	Stretching
C=N (Iminé)	1620 - 1650	Stretching
C=C (Aromatic)	1450 - 1600	Stretching
C-O (Alcohol)	1000 - 1260	Stretching

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **Hydroxymethyl-methaqualone**, based on standard laboratory practices for the analysis of small organic molecules and metabolites.

## Synthesis of Hydroxymethyl-methaqualone

As a metabolite, **Hydroxymethyl-methaqualone** is typically isolated from biological samples (e.g., urine) of individuals administered methaqualone.<sup>[1]</sup> Chemical synthesis would likely follow a multi-step pathway involving the preparation of a suitably functionalized anthranilic acid derivative, followed by condensation with o-toluidine. A plausible, though not explicitly cited, synthetic route could involve the reaction of N-acetyl-2-aminobenzoic acid with a protecting group on the methyl group, followed by deprotection and cyclization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of purified **Hydroxymethyl-methaqualone** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **<sup>1</sup>H NMR Acquisition:**
  - **Pulse Program:** Standard single-pulse experiment.
  - **Spectral Width:** 0-12 ppm.
  - **Number of Scans:** 16-64, depending on sample concentration.
  - **Relaxation Delay:** 1-2 seconds.
- **<sup>13</sup>C NMR Acquisition:**
  - **Pulse Program:** Proton-decoupled experiment (e.g., zgpg30).
  - **Spectral Width:** 0-200 ppm.
  - **Number of Scans:** 1024 or more, due to the low natural abundance of <sup>13</sup>C.
  - **Relaxation Delay:** 2-5 seconds.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

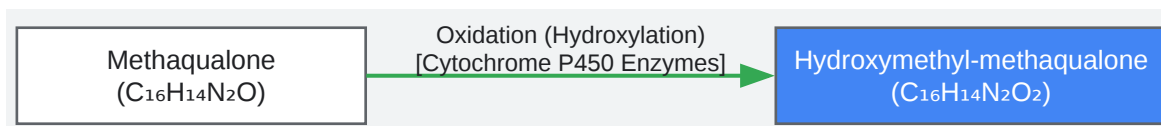
- Sample Preparation:
  - KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
  - ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced directly via a solid probe or, more commonly, as the eluent from a gas chromatography (GC) or liquid chromatography (LC) column.
- Ionization Method: Electron Ionization (EI) is a common method for GC-MS analysis of such compounds. Electrospray Ionization (ESI) is typically used for LC-MS.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
- Data Acquisition: The mass spectrum is recorded over a mass-to-charge ( $m/z$ ) range appropriate for the molecular weight of the compound (e.g.,  $m/z$  50-500).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

## Metabolic Pathway Visualization

**Hydroxymethyl-methaqualone** is a primary product of the phase I metabolism of methaqualone. The following diagram illustrates this biotransformation.



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Caption: Metabolic conversion of Methaqualone.

This guide serves as a foundational resource for the spectroscopic identification and characterization of **Hydroxymethyl-methaqualone**. Researchers are encouraged to consult primary literature and spectral databases for the most detailed and up-to-date information.

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